molecular formula C9H7ClN2S B13448498 4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine

4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine

Cat. No.: B13448498
M. Wt: 210.68 g/mol
InChI Key: PDMPMPRLBBRCGV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 5-methylthiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for cost-effective reagents, efficient reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but it often includes inhibition or modulation of biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine is unique due to the presence of both a pyrimidine and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its versatility in chemical reactions and its potential biological activities compared to simpler pyrimidine or thiophene derivatives .

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-chloro-2-(5-methylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C9H7ClN2S/c1-6-2-3-7(13-6)9-11-5-4-8(10)12-9/h2-5H,1H3

InChI Key

PDMPMPRLBBRCGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC=CC(=N2)Cl

Origin of Product

United States

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